

Application Notes and Protocols for High-Throughput Screening of Pyrazole Analogue Libraries

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid*

CAS No.: 1152601-88-1

Cat. No.: B1490517

[Get Quote](#)

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.^[1] Its remarkable versatility and ability to form a multitude of interactions with biological targets have established it as a "privileged scaffold."^{[1][2]} This means that the pyrazole core is a recurring motif in a wide array of biologically active compounds, including numerous FDA-approved drugs for treating a spectrum of diseases from cancer to inflammatory conditions and viral infections.^{[1][2][3]}

The metabolic stability of the pyrazole ring is a key factor in its prevalence in drug candidates.^[2] Furthermore, the pyrazole scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.^[4] A significant area of interest for pyrazole analogue libraries is the inhibition of protein kinases, which have become one of the most important classes of drug targets, particularly in oncology.^[3]

This guide provides an in-depth overview of high-throughput screening (HTS) assays tailored for the identification and characterization of bioactive compounds within pyrazole analogue

libraries. We will delve into the principles, detailed protocols, and data analysis strategies for both biochemical and cell-based screening approaches, equipping researchers with the knowledge to design and execute robust and efficient screening campaigns.

SECTION 1: Assay Selection and Design Philosophy

The success of any HTS campaign hinges on the selection of an appropriate assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific research question.

- **Biochemical Assays:** These assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor. They are ideal for identifying compounds that modulate the activity of a specific target.
- **Cell-Based Assays:** These assays measure the effect of a compound on a cellular process or phenotype, such as cell viability, proliferation, or the activation of a signaling pathway.^[5] They provide a more physiologically relevant context but may not immediately reveal the direct molecular target of an active compound.

A comprehensive screening strategy often employs both types of assays: a primary biochemical screen to identify direct binders, followed by secondary cell-based assays to confirm cellular activity and assess cytotoxicity.

Key Considerations for Assay Design:

- **Robustness and Reproducibility:** The assay must be reliable and produce consistent results. This is often quantified by the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
- **Miniaturization:** To accommodate large compound libraries, assays are typically performed in 384- or 1536-well microplates. The assay must be adaptable to small volumes without compromising performance.
- **Automation Compatibility:** HTS relies heavily on robotics and automated liquid handling systems. The assay workflow should be designed to be compatible with these systems.

- **Cost-Effectiveness:** The cost per well should be minimized to allow for the screening of large libraries.
- **Compound Interference:** Pyrazole analogues, like many small molecules, can interfere with certain assay technologies. Potential sources of interference include autofluorescence, light scattering, and non-specific binding. It is crucial to be aware of these potential artifacts and to implement appropriate controls and counter-screens.

SECTION 2: Biochemical HTS Assays for Pyrazole Libraries

Biochemical assays are particularly well-suited for screening pyrazole libraries against specific enzyme targets, such as kinases. Here, we detail two widely used fluorescence-based HTS assays.

Fluorescence Polarization (FP) Assays

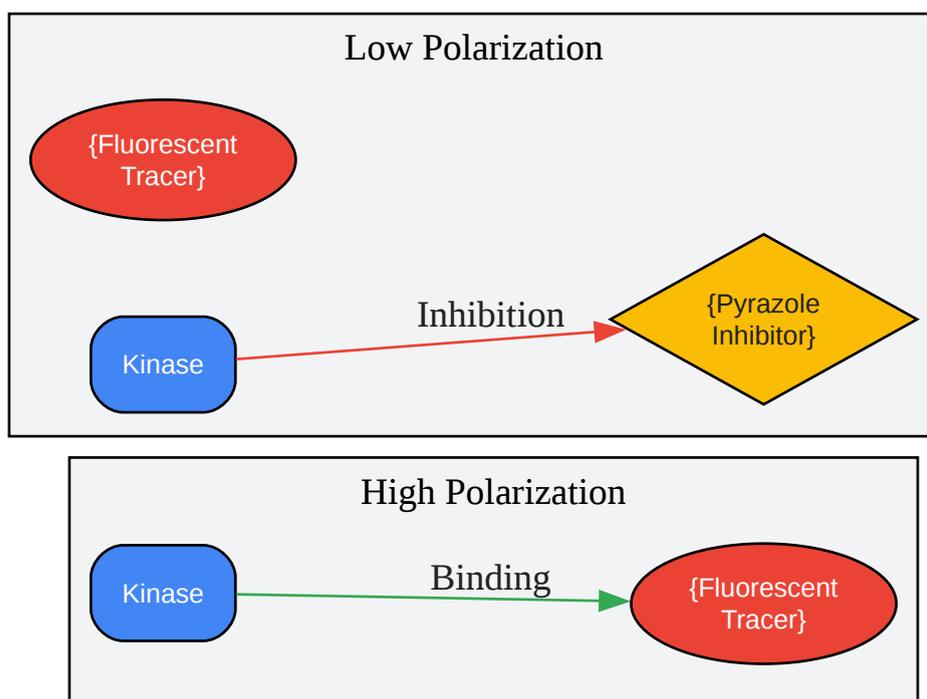
Principle of the Assay:

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.^[6] It is based on the principle that the rotational speed of a fluorescently labeled molecule (a tracer) affects the polarization of the light it emits after excitation with plane-polarized light.^[7] A small, unbound tracer tumbles rapidly, resulting in depolarized emitted light. When the tracer binds to a larger molecule, such as a protein, its rotation slows down, and the emitted light remains more polarized.^[7]

In a competitive FP assay for kinase inhibitors, a fluorescently labeled tracer that binds to the kinase's active site is used. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high FP signal. When a pyrazole analogue from the library displaces the tracer from the kinase, the unbound tracer tumbles freely, leading to a decrease in the FP signal.

Diagram: Principle of a Competitive Fluorescence Polarization Kinase Assay

Competitive FP assay principle.



[Click to download full resolution via product page](#)

Caption: Competitive FP assay principle.

Detailed Protocol for a Competitive FP Kinase Assay:

Materials:

- Purified kinase
- Fluorescently labeled tracer (e.g., a fluorescently tagged known inhibitor or ATP competitive probe)
- Pyrazole analogue library (typically at 10 mM in DMSO)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well, low-volume, black microplates

- Microplate reader with FP capabilities

Protocol:

- **Compound Plating:** Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each pyrazole analogue from the library into the wells of a 384-well plate. Also, include wells for positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle).
- **Reagent Preparation:** Prepare a master mix containing the kinase and the fluorescent tracer in assay buffer. The optimal concentrations of each should be predetermined through titration experiments to achieve a robust assay window.^[7]
- **Reagent Addition:** Add the kinase-tracer master mix to all wells of the assay plate.
- **Incubation:** Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.^[7] The incubation time should be optimized during assay development.
- **Detection:** Measure the fluorescence polarization on a microplate reader. Excite the sample with polarized light at the appropriate wavelength for the fluorophore and measure the intensity of the emitted light in parallel and perpendicular planes.

Data Analysis:

The primary output is the millipolarization (mP) value. The inhibition of tracer binding by a pyrazole analogue is calculated as a percentage relative to the controls.

$$\% \text{ Inhibition} = 100 * (1 - (mP_{\text{sample}} - mP_{\text{min}}) / (mP_{\text{max}} - mP_{\text{min}}))$$

Where:

- mP_{sample} is the mP value of the test well.
- mP_{min} is the average mP of the positive control (maximum inhibition).
- mP_{max} is the average mP of the negative control (no inhibition).

Causality and Trustworthiness:

This protocol is a self-validating system because the controls (maximum and minimum signal) are included on every plate, allowing for the calculation of the Z'-factor for each plate, ensuring data quality. The competitive nature of the assay directly probes for compounds that interact with the target's active site, a key feature for many kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

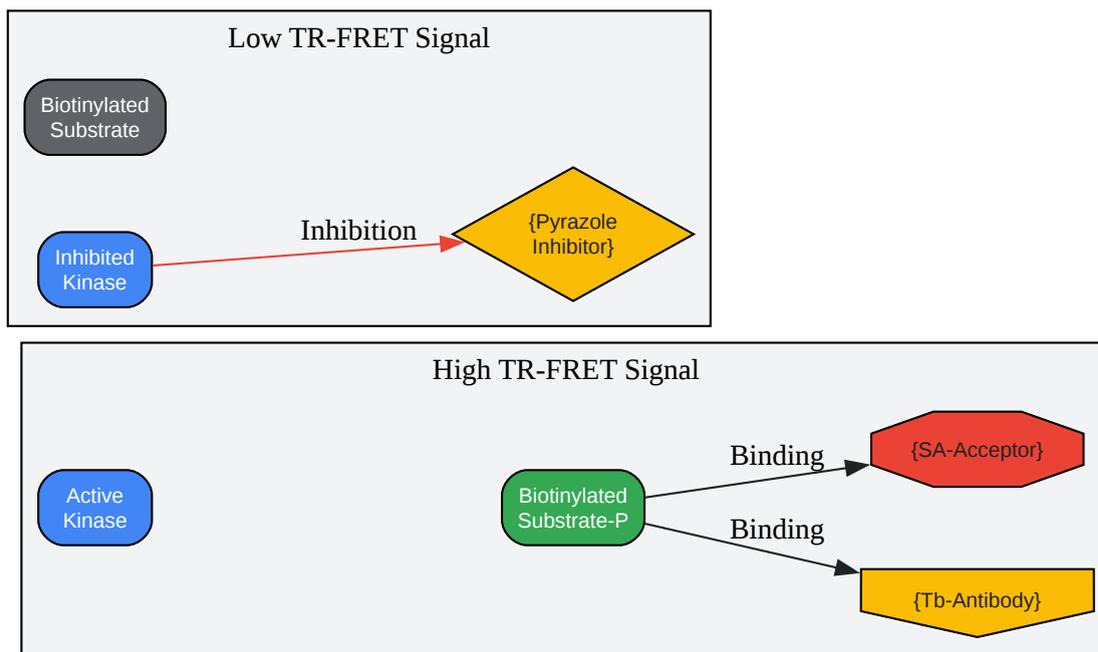
Principle of the Assay:

TR-FRET is another powerful HTS technology that is less susceptible to certain types of compound interference than standard FRET.[8] It utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor fluorophore.[8] In a kinase assay, a biotinylated substrate and a phosphospecific antibody labeled with the lanthanide donor are used. The acceptor fluorophore (e.g., d2 or XL665) is conjugated to streptavidin, which binds to the biotinylated substrate.

When the kinase phosphorylates the substrate, the phosphospecific antibody binds to the phosphorylated substrate. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is proportional to the extent of substrate phosphorylation. Pyrazole analogues that inhibit the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[9]

Diagram: Principle of a TR-FRET Kinase Assay

TR-FRET kinase assay principle.



[Click to download full resolution via product page](#)

Caption: TR-FRET kinase assay principle.

Detailed Protocol for a TR-FRET Kinase Assay:

Materials:

- Purified kinase
- Biotinylated substrate peptide
- ATP
- Lanthanide-labeled phosphospecific antibody

- Streptavidin-conjugated acceptor fluorophore
- Pyrazole analogue library (10 mM in DMSO)
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Stop/Detection buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA)
- 384-well, low-volume, white microplates
- TR-FRET compatible microplate reader

Protocol:

- Compound Plating: Dispense pyrazole analogues and controls (DMSO, known inhibitor) into the assay plate as described for the FP assay.
- Kinase Reaction:
 - Prepare a master mix of kinase and biotinylated substrate in kinase reaction buffer.
 - Add the kinase/substrate mix to the wells.
 - Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be at or near the K_m for the kinase to facilitate the identification of competitive inhibitors.^[10]
 - Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).
- Reaction Termination and Detection:
 - Prepare a detection mix containing the lanthanide-labeled antibody and streptavidin-acceptor in stop/detection buffer.
 - Add the detection mix to all wells to stop the kinase reaction and initiate the detection process.

- Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody and streptavidin binding.
- Detection: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (one for the donor, one for the acceptor) after a time delay.[8]

Data Analysis:

The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. The percent inhibition is calculated similarly to the FP assay.

SECTION 3: Cell-Based HTS Assays for Pyrazole Libraries

Cell-based assays provide a more physiological context for assessing the activity of pyrazole analogues.

Luciferase Reporter Gene Assays

Principle of the Assay:

Luciferase reporter gene assays are a versatile tool for studying gene expression and signal transduction pathways.[11] A reporter gene construct is created where the expression of a luciferase enzyme is driven by a promoter that is responsive to a specific signaling pathway. [11] When the pathway is activated, luciferase is produced, and its activity can be measured by adding a substrate (luciferin), which generates a luminescent signal.[12]

To screen for inhibitors of a particular pathway, cells are engineered to express the appropriate luciferase reporter. A decrease in the luminescent signal in the presence of a pyrazole analogue indicates inhibition of the pathway.

Detailed Protocol for a Luciferase Reporter Assay:

Materials:

- Stable cell line expressing the luciferase reporter construct

- Cell culture medium
- Pyrazole analogue library (10 mM in DMSO)
- Luciferase assay reagent (containing luciferin and cell lysis components)
- 384-well, solid white microplates
- Luminometer or microplate reader with luminescence detection

Protocol:

- **Cell Plating:** Seed the reporter cell line into 384-well plates at a predetermined density and allow them to attach overnight.
- **Compound Addition:** Add the pyrazole analogues and controls to the cell plates.
- **Cell Stimulation (if required):** If the pathway of interest requires activation, add a stimulating agent (e.g., a growth factor or cytokine) to the wells.
- **Incubation:** Incubate the plates for a period sufficient to allow for gene expression and luciferase accumulation (typically 6-24 hours).
- **Lysis and Detection:** Add the luciferase assay reagent to all wells. This reagent lyses the cells and provides the luciferin substrate.
- **Detection:** Measure the luminescent signal using a luminometer.

Data Analysis:

The raw luminescence units are normalized to the controls to determine the percent inhibition for each compound.

Cell Viability (MTT) Assays

Principle of the Assay:

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.^[13] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is often used as a counter-screen to identify cytotoxic compounds from a primary screen.

Detailed Protocol for an MTT Assay:

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Pyrazole analogue library (10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96- or 384-well clear, flat-bottom plates
- Microplate reader capable of measuring absorbance at 570 nm

Protocol:

- Cell Plating: Seed cells into microplates and allow them to adhere.
- Compound Addition: Treat the cells with a range of concentrations of the pyrazole analogues.
- Incubation: Incubate the plates for a desired exposure time (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.[\[13\]](#)
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
[\[14\]](#)

- Detection: Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis:

The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. This allows for the determination of the IC_{50} value (the concentration of compound that inhibits cell growth by 50%).

SECTION 4: Data Analysis, Hit Validation, and Troubleshooting

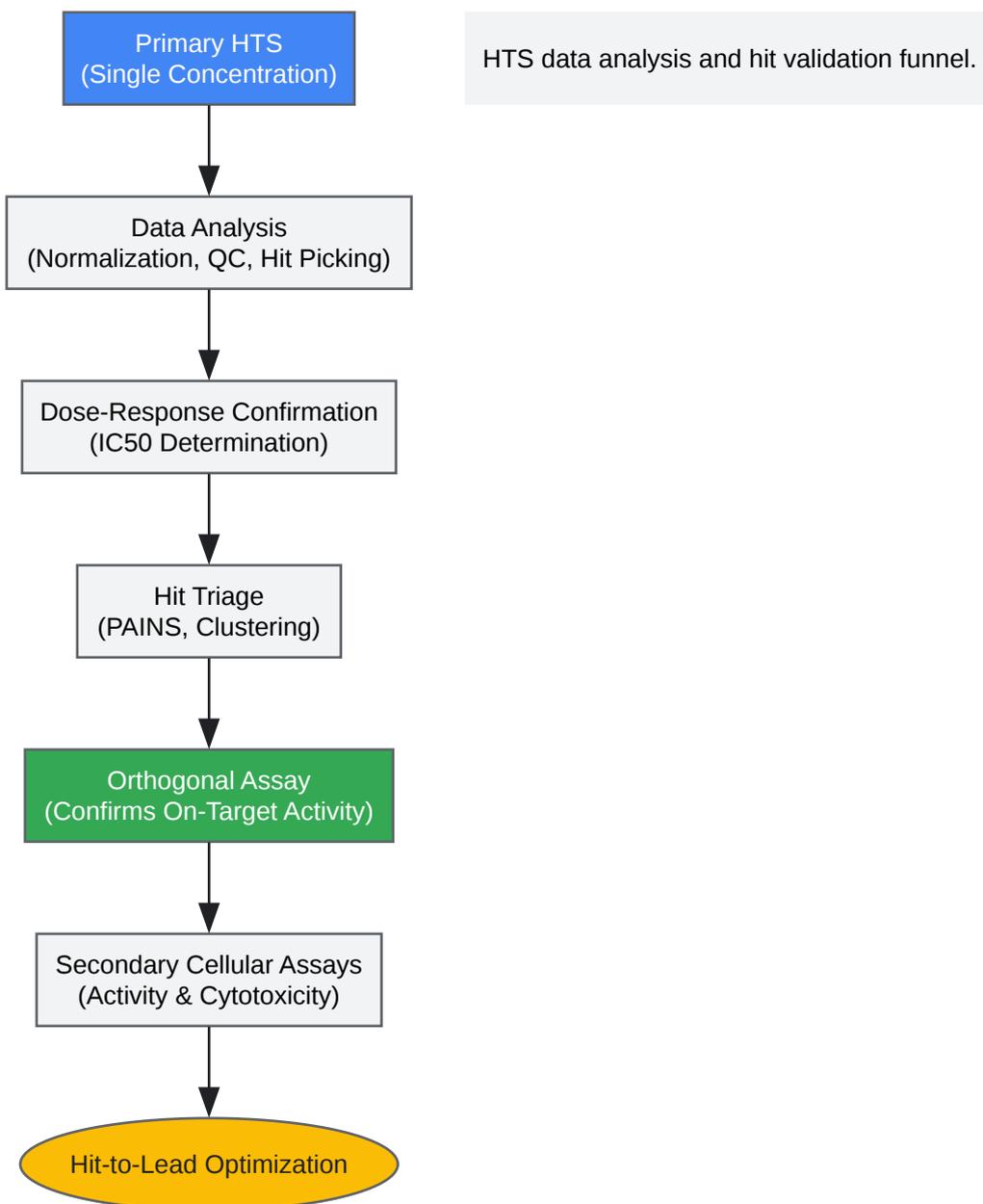
HTS Data Analysis and Hit Selection

The primary goal of HTS data analysis is to identify "hits" - compounds that exhibit a statistically significant and reproducible effect in the assay.

Workflow for HTS Data Analysis:

- Data Normalization: Raw data from each plate is normalized to the on-plate controls (positive and negative) to account for plate-to-plate variability.
- Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a Z'-factor below 0.5 may need to be repeated.
- Hit Identification: A hit selection threshold is established, often based on a statistical measure such as a certain number of standard deviations from the mean of the negative controls.[15]
- Dose-Response Confirmation: Initial hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC_{50} or EC_{50}).

Diagram: HTS Data Analysis and Hit Validation Workflow



[Click to download full resolution via product page](#)

Caption: HTS data analysis and hit validation funnel.

Hit Validation: A Critical Step

Hit validation is essential to eliminate false positives and prioritize the most promising compounds for further development.[16]

Strategies for Hit Validation:

- **Orthogonal Assays:** Confirmed hits should be tested in an orthogonal assay that uses a different detection technology or principle to measure the same biological activity.[\[10\]](#) For example, a hit from an FP kinase assay could be validated in a TR-FRET or a radiometric assay.
- **Counter-Screens:** These are used to identify compounds that interfere with the assay technology rather than the biological target. For fluorescent assays, a common counter-screen is to test the compounds in the absence of the target protein to identify autofluorescent compounds.
- **Triage of Pan-Assay Interference Compounds (PAINS):** HTS libraries often contain compounds that are active in multiple assays through non-specific mechanisms.[\[16\]](#) These "PAINS" can be identified by computational filtering using known PAINS substructures and by mining historical screening data.[\[16\]](#)
- **Biophysical Methods:** Techniques like Surface Plasmon Resonance (SPR) can be used to confirm the direct binding of a hit compound to the target protein and to determine binding kinetics.[\[17\]](#)[\[18\]](#)
- **Structure-Activity Relationship (SAR) Analysis:** Initial SAR can be established by testing structurally related analogues of the hit compounds. Clusters of active compounds with a clear SAR provide greater confidence in a hit series.[\[16\]](#)

Troubleshooting Common Issues with Pyrazole Libraries

- **Autofluorescence:** Some pyrazole analogues may be inherently fluorescent, leading to false positives in fluorescence-based assays. This can be mitigated by performing a pre-read of the compound plates before adding the assay reagents and by using TR-FRET assays, which are less susceptible to this type of interference.[\[8\]](#)
- **Solubility:** Poor solubility of pyrazole analogues can lead to compound precipitation and light scattering, which can interfere with optical assays. It is important to assess the solubility of the library compounds and to perform assays at concentrations below their solubility limit.

- Non-Specific Binding: Some compounds may inhibit the target through non-specific mechanisms, such as aggregation. This can be investigated by performing the assay in the presence of a non-ionic detergent like Triton X-100 and by varying the enzyme concentration.[16]

Conclusion

High-throughput screening of pyrazole analogue libraries is a powerful approach for the discovery of novel therapeutic agents. A carefully designed and executed screening campaign, incorporating both biochemical and cell-based assays, robust data analysis, and a thorough hit validation cascade, is crucial for success. By understanding the principles behind the various HTS technologies and being aware of the potential pitfalls associated with screening small molecule libraries, researchers can maximize their chances of identifying high-quality lead compounds for drug development.

References

- Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. *Journal of Biomolecular Screening*, 4(2), 67–73.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Cyrusbio. (n.d.). MTT Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In *Assay Guidance Manual*.
- ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). *Drug Discovery World*.
- Verma, A., & Kumar, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. *Future Medicinal Chemistry*.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. *Frontiers in Pharmacology*, 12, 642324.
- Ohori, M., et al. (2017). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. *Journal of Pharmacological and Toxicological Methods*, 88, 119-126.

- Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Retrieved from Science and Technology of Assay Development.
- National Center for Biotechnology Information. (n.d.). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ER α -induced Proliferation of Breast Cancer Cells.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- El-Gohary, N. S., & Shaaban, M. I. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
- National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
- National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
- LabKey. (2024). Hit Picking vs. Hit Selection: What's the Difference?.
- ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- Carna Biosciences. (n.d.). Evaluating Kinase Inhibitors in Binding Assays.
- ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- ACS Publications. (2017).
- MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
- MDPI. (2023).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Future Medicine. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Bosterbio. (n.d.). Dual Luciferase Reporter Assay Protocol.
- ResearchGate. (n.d.). Primary hit screening, hit validation, and relative rank affinity for...
- Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
- Opentrons. (n.d.). Luciferase Reporter Assay.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.

- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
- Frontiers. (n.d.).
- Sigma-Aldrich. (n.d.). Luciferase Reporter Gene Assay, high sensitivity.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
- ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- IJPSRR. (n.d.). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
- Thermo Fisher Scientific. (n.d.). Reporter Gene Assays Support—Getting Started.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. tandfonline.com \[tandfonline.com\]](#)
- [4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations \[frontiersin.org\]](#)
- [5. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicrospheres \[nanomicrospheres.com\]](#)
- [8. documents.thermofisher.com \[documents.thermofisher.com\]](#)

- [9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. bellbrooklabs.com \[bellbrooklabs.com\]](#)
- [11. opentrons.com \[opentrons.com\]](#)
- [12. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - HK \[thermofisher.com\]](#)
- [13. atcc.org \[atcc.org\]](#)
- [14. cyrusbio.com.tw \[cyrusbio.com.tw\]](#)
- [15. assay.dev \[assay.dev\]](#)
- [16. drugtargetreview.com \[drugtargetreview.com\]](#)
- [17. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening of Pyrazole Analogue Libraries]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1490517#high-throughput-screening-assays-for-pyrazole-analogue-libraries>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com